

# Structural Activity Relationship of SRI 31215 TFA: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SRI 31215 TFA**

Cat. No.: **B610992**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**SRI 31215 TFA** is a potent, small-molecule triple inhibitor of the serine proteases matriptase, hepsin, and hepatocyte growth factor activator (HGFA). These enzymes are critical for the activation of hepatocyte growth factor (HGF), a key ligand for the MET receptor tyrosine kinase. Dysregulation of the HGF/MET signaling pathway is implicated in the progression of numerous cancers, making inhibitors of HGF activation an attractive therapeutic strategy. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of **SRI 31215 TFA**, based on available data and analysis of its core structural features. While specific SAR data for **SRI 31215 TFA** analogs are not extensively available in the public domain, this document infers key relationships by examining the compound's chemical architecture and drawing parallels with related serine protease inhibitors. This guide also includes detailed experimental protocols and visualizations of the relevant biological pathways.

## Introduction to SRI 31215 TFA

SRI 31215 is a synthetic molecule designed to mimic the activity of the endogenous inhibitors of HGF activation, HAI-1 and HAI-2. By simultaneously blocking matriptase, hepsin, and HGFA, SRI 31215 effectively prevents the proteolytic conversion of the inactive precursor, pro-HGF, into its active form, HGF. This blockade of HGF activation leads to the downstream inhibition of MET receptor signaling, which in turn can suppress tumor cell proliferation, migration, and

invasion. The trifluoroacetate (TFA) salt form of SRI 31215 is commonly used in research settings.

Chemical Structure:

- IUPAC Name: 3-((1-benzylpiperidin-4-yl)methyl)-5-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)benzimidamide bis(2,2,2-trifluoroacetate)
- Molecular Formula: C<sub>27</sub>H<sub>34</sub>F<sub>3</sub>N<sub>5</sub>O<sub>3</sub>
- Molecular Weight: 533.6 g/mol (for the free base)

## Quantitative Biological Activity

The inhibitory potency of **SRI 31215 TFA** has been quantified against its primary targets. The following table summarizes the reported half-maximal inhibitory concentration (IC<sub>50</sub>) values.

| Target Enzyme | IC <sub>50</sub> (μM)[1][2][3] |
|---------------|--------------------------------|
| Matriptase    | 0.69                           |
| Hepsin        | 0.65                           |
| HGFA          | 0.30                           |

## Inferred Structural Activity Relationship (SAR)

Due to a lack of publicly available data on a series of SRI 31215 analogs, a definitive SAR cannot be constructed. However, by dissecting the molecule into its key pharmacophoric features and considering the established SAR of other serine protease inhibitors, particularly factor Xa inhibitors from which its design was adapted, we can infer the likely contributions of each component to its biological activity.

- Phenylamidine Moiety: The benzamidine group is a critical feature for many serine protease inhibitors. It acts as a potent mimetic of arginine or lysine side chains, which are the natural substrates for these trypsin-like proteases. The positively charged amidinium group forms a strong salt bridge with the carboxylate side chain of a conserved aspartic acid residue (Asp189 in the standard chymotrypsin numbering) located at the bottom of the S1 specificity

pocket of the target proteases. Modifications to this group are likely to have a profound impact on inhibitory potency.

- Bioisosteric Replacements: In drug development, the basicity of the amidine group can sometimes lead to poor oral bioavailability. Common bioisosteric replacements that aim to retain the key interaction while improving pharmacokinetic properties include 1-aminoisoquinoline and other nitrogen-containing heterocycles.
- Cyclic Urea Scaffold: The tetrahydropyrimidinone core serves as a rigid scaffold to correctly orient the phenylamidine group and the substituent at the 3-position. The rigidity of this central ring structure likely contributes to a lower entropic penalty upon binding to the enzyme's active site, thus enhancing affinity. The stereochemistry of the methyl group on this ring may also influence the conformation and, consequently, the activity.
- 1-Benzylpiperidin-4-yl)methyl Group: This large, lipophilic group extends from the cyclic urea core and is likely to interact with the S2, S3, and/or S4 pockets of the protease active site. The benzyl group can engage in hydrophobic and potentially  $\pi$ -stacking interactions. The piperidine ring provides a linker with a defined geometry. Variations in the nature and substitution pattern of the aromatic ring and the length and flexibility of the linker would be expected to significantly modulate the inhibitory activity and selectivity profile against different serine proteases.

## Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the HGF/MET signaling pathway inhibited by SRI 31215 and a typical experimental workflow for evaluating such an inhibitor.



[Click to download full resolution via product page](#)

**Figure 1:** HGF/MET signaling pathway and the inhibitory action of **SRI 31215 TFA**.



[Click to download full resolution via product page](#)

**Figure 2:** Hypothetical experimental workflow for SAR studies of SRI 31215 analogs.

## Experimental Protocols

### Serine Protease Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on common methods for determining the inhibitory activity of compounds against serine proteases like matriptase, hepsin, and HGFA using a fluorogenic substrate.

Materials:

- Recombinant human matriptase, hepsin, or HGFA (catalytic domain).
- Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases).
- Assay Buffer: E.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl<sub>2</sub>, 0.01% Tween-20.
- **SRI 31215 TFA** or analog dissolved in DMSO.
- 96-well black microplates.
- Fluorescence plate reader.

Procedure:

- Compound Preparation: Prepare a serial dilution of **SRI 31215 TFA** in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., < 1%) to avoid solvent effects.
- Enzyme Preparation: Dilute the stock solution of the target protease (matriptase, hepsin, or HGFA) in Assay Buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
- Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the diluted compound solution or vehicle control (Assay Buffer with the same percentage of DMSO). b. Add 50 µL of the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (dissolved in Assay Buffer).
- Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates) over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
- Data Analysis: a. Calculate the initial reaction velocity (v) for each well from the linear portion of the fluorescence versus time plot. b. Determine the percent inhibition for each compound concentration using the formula: % Inhibition = [1 - (v\_inhibitor / v\_control)] \* 100 c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a

dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC<sub>50</sub> value.

## Cell-Based HGF-Induced MET Phosphorylation Assay

This protocol describes a method to assess the ability of **SRI 31215 TFA** to inhibit the activation of the MET receptor in a cellular context.

### Materials:

- Cancer cell line expressing the MET receptor (e.g., DU145 prostate cancer cells).
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
- Recombinant human pro-HGF.
- Recombinant human matriptase/hepsin/HGFA (for pro-HGF activation).
- **SRI 31215 TFA**.
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET.
- Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).
- Chemiluminescence substrate.
- Western blotting equipment and reagents.

### Procedure:

- Cell Culture and Starvation: a. Seed the MET-expressing cells in 6-well plates and grow to 70-80% confluence. b. Serum-starve the cells for 18-24 hours to reduce basal levels of receptor phosphorylation.
- Inhibitor Treatment: Pre-treat the starved cells with various concentrations of **SRI 31215 TFA** or vehicle (DMSO) for 1-2 hours.

- Stimulation: a. In a separate tube, pre-incubate pro-HGF with the activating protease (e.g., matriptase) to generate active HGF. b. Add the activated HGF solution to the cell culture wells and incubate for a short period (e.g., 10-15 minutes) at 37°C to induce MET phosphorylation.
- Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Western Blotting: a. Determine the protein concentration of each lysate. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) and then incubate with the primary antibody against phospho-MET overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescence substrate and an imaging system. f. Strip the membrane and re-probe with an antibody against total MET to confirm equal protein loading.
- Data Analysis: Quantify the band intensities for phospho-MET and total MET. The inhibitory effect of **SRI 31215 TFA** is determined by the reduction in the ratio of phospho-MET to total MET compared to the stimulated control.

## Conclusion

**SRI 31215 TFA** is a valuable research tool for investigating the roles of matriptase, hepsin, and HGFA in the activation of the HGF/MET signaling pathway. Its ability to potently inhibit these three proteases provides a robust method for blocking this pathway at a point upstream of the receptor itself. While a detailed SAR for SRI 31215 and its analogs is not yet in the public domain, the analysis of its key structural components provides a rational basis for the design of future inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a starting point for researchers wishing to further characterize SRI 31215 and explore the therapeutic potential of inhibiting HGF activation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (2034451-98-2) for sale [vulcanchem.com]
- To cite this document: BenchChem. [Structural Activity Relationship of SRI 31215 TFA: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610992#structural-activity-relationship-of-sri-31215-tfa]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)